A Technical Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS: 1206973-14-9): A Key Building Block for Drug Discovery
A Technical Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS: 1206973-14-9): A Key Building Block for Drug Discovery
Abstract
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a substituted picolinate ester that has emerged as a valuable and highly reactive building block in the field of medicinal chemistry. Its bifunctional nature, featuring a nucleophilically susceptible chloromethyl group and a modifiable methyl ester, makes it an ideal intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, its characteristic reactivity, and its principal applications, with a focus on its role in the development of novel therapeutics, particularly as a component in protein degraders.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in a laboratory setting.
Chemical Properties
The key physicochemical data for Methyl 4-(chloromethyl)pyridine-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1206973-14-9 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| Appearance | White to light yellow solid | |
| Purity | Typically ≥95-97% | [1][3] |
| Storage Conditions | Room temperature, in a dry, well-ventilated place under inert gas. Moisture sensitive. | [1][4] |
Hazard Identification and Safe Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from closely related structures, such as 2-(chloromethyl)pyridine hydrochloride and other chlorinated pyridines, allows for a reliable extrapolation of its hazard profile.[4][5][6] The compound should be handled with extreme care, assuming it is corrosive, toxic, and an irritant.
| Hazard Class | GHS Pictograms | Precautionary Statements & Handling Advice |
| Acute Toxicity / Corrosivity | Danger | H302: Harmful if swallowed.[4][7] H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[8] P260: Do not breathe dust.[4] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Handling: Use only in a certified chemical fume hood. Avoid generation of dust. Incompatible with strong oxidizing agents.[5] |
Synthesis and Mechanism
The most direct and common synthetic route to Methyl 4-(chloromethyl)pyridine-2-carboxylate involves the chlorination of its corresponding alcohol precursor, Methyl 4-(hydroxymethyl)pyridine-2-carboxylate. This transformation is typically achieved using thionyl chloride (SOCl₂), a standard and efficient reagent for converting primary alcohols to alkyl chlorides.
Synthetic Workflow
The overall process is a straightforward, single-step conversion from a readily available or synthesizable starting material.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorination of Methyl 4-(hydroxymethyl)pyridine-2-carboxylate
This protocol is a representative procedure based on established chemical principles for this transformation.[9]
Materials:
-
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is a critical step to control the exothermicity of the reaction between the alcohol and thionyl chloride, preventing potential side reactions and degradation.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition ensures the reaction rate is manageable and prevents a rapid temperature increase. The slight excess of thionyl chloride drives the reaction to completion.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess thionyl chloride and the HCl gas generated during the reaction. The process is highly exothermic and releases gas, requiring slow and careful execution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Causality: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and initiate the drying process.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Methyl 4-(chloromethyl)pyridine-2-carboxylate as a solid.
Reactivity and Applications in Drug Development
The synthetic utility of this molecule is rooted in the reactivity of the chloromethyl group, which acts as a potent electrophile.
The Chloromethyl Group as an Electrophilic Handle
The chlorine atom, being electronegative, withdraws electron density from the adjacent methylene carbon. This polarization, combined with chlorine's ability to act as a good leaving group, makes the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.
Caption: General reactivity of the title compound with nucleophiles.
This reactivity allows for the facile introduction of the methyl picolinate scaffold onto other molecules, making it an invaluable tool for linking different molecular fragments.
Application as a Protein Degrader Building Block
One of the most significant applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
This building block can function as a versatile "handle" or part of the linker component in a PROTAC. For example, a primary or secondary amine on a linker can displace the chloride to form a stable C-N bond, thereby incorporating the pyridine-based fragment into the final structure. Pyridine-containing motifs are common in medicinal chemistry and can impart desirable properties such as improved solubility, metabolic stability, or specific vector interactions within the cellular environment.[10][11]
Analytical Characterization
Confirmation of the structure and purity of Methyl 4-(chloromethyl)pyridine-2-carboxylate is typically achieved through standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:
-
A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm.
-
A sharp singlet for the chloromethyl protons (-CH₂Cl) around 4.7-4.9 ppm.[12]
-
Three distinct signals in the aromatic region (typically 7.5-8.8 ppm) corresponding to the three protons on the pyridine ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the ester carbonyl, the three unique aromatic CH carbons, the two aromatic quaternary carbons, the chloromethyl carbon, and the methyl ester carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a protonated molecular ion [M+H]⁺ at m/z 186.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.[13]
Conclusion
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a high-value chemical intermediate with significant utility for the modern medicinal chemist. Its well-defined reactivity allows for its predictable and efficient incorporation into complex molecules. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the demand for such precisely functionalized building blocks is set to grow, cementing the importance of this compound in the drug discovery toolkit.
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